N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a furan ring, an isoxazole ring, and a chromene moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Construction of the chromene moiety: This step often involves a cyclization reaction, such as the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The chromene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and reduced chromene derivatives.
Substitution: Halogenated chromenes and other substituted products.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory processes.
Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of the furan, isoxazole, and chromene moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-8-11-4-1-2-5-14(11)24-18(13)22)19-10-12-9-16(25-20-12)15-6-3-7-23-15/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWIWMPHXJMAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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